molecular formula C3H2Br2ClF3 B1424108 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane CAS No. 1309602-11-6

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane

Cat. No.: B1424108
CAS No.: 1309602-11-6
M. Wt: 290.3 g/mol
InChI Key: JPHVAZGSOZCLPO-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₂Br₂ClF₃. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated hydrocarbon. This compound is known for its chemical stability and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane typically involves the halogenation of 1,1,1-trifluoropropane. One common method includes the addition of bromine and chlorine to 1,1,1-trifluoropropane under controlled conditions. The reaction is carried out at room temperature and atmospheric pressure, ensuring the selective addition of halogens to the desired positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while elimination reactions typically produce alkenes .

Scientific Research Applications

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-3-chloropropane: Another halogenated hydrocarbon with similar properties but different halogen positions.

    3-Chloro-1,1,1-trifluoropropane: A compound with fewer halogen atoms, leading to different reactivity and applications.

    2-Bromo-2-chloro-1,1,1-trifluoroethane: A related compound used in different industrial applications.

Uniqueness

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, where precise control over chemical reactions is required .

Properties

IUPAC Name

2,3-dibromo-3-chloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2ClF3/c4-1(2(5)6)3(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHVAZGSOZCLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Br)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261181
Record name 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-11-6
Record name 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 5
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Reactant of Route 6
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane

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